5-Amino-2-chloronicotinic acid
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Overview
Description
5-Amino-2-chloronicotinic acid is a chemical compound with the molecular formula C6H5ClN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Amino-2-chloronicotinic acid can be synthesized through several methods. One common method involves the reduction of 2-chloro-5-nitropyridine. The process typically involves dissolving 2-chloro-5-nitropyridine in acetic acid and adding iron powder in batches. The reaction temperature rises automatically and can reach up to 80°C. After the addition of iron powder, the reaction is maintained at 40-50°C for about 2 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-chloronicotinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo substitution reactions, such as the Suzuki-Miyaura coupling reaction, where it reacts with sterically hindered 2,6-dimethylphenylboronic acid.
Reduction Reactions: The compound can be synthesized through the reduction of 2-chloro-5-nitropyridine.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran.
Reduction: The reduction of 2-chloro-5-nitropyridine to this compound involves the use of iron powder and acetic acid.
Major Products Formed
Suzuki-Miyaura Coupling: The major product formed is a biaryl compound where the pyridine ring is coupled with an aryl group.
Reduction: The major product is this compound itself.
Scientific Research Applications
5-Amino-2-chloronicotinic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Amino-2-chloronicotinic acid is not well-documented. its structural features suggest that it may interact with biological molecules through hydrogen bonding and other non-covalent interactions. The amino and carboxylic acid groups can form hydrogen bonds with target molecules, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine-3-carboxylic acid: This compound is similar in structure but lacks the amino group.
5-Amino-2-chloropyridine: This compound is similar but lacks the carboxylic acid group.
5-Bromo-2-chloropyridine: This compound has a bromine atom instead of an amino group.
Uniqueness
5-Amino-2-chloronicotinic acid is unique due to the presence of both an amino group and a carboxylic acid group on the pyridine ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-amino-2-chloropyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,8H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLGRVWAJFJQQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622305 |
Source
|
Record name | 5-Amino-2-chloropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42959-39-7 |
Source
|
Record name | 5-Amino-2-chloro-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42959-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2-chloropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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